molecular formula C16H13N3O3 B5518875 3-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-4-吡啶基丙酰胺

3-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-4-吡啶基丙酰胺

货号 B5518875
分子量: 295.29 g/mol
InChI 键: LDPPNHVAZVISIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions, highlighting the compound's complex nature. For instance, the synthesis of a structurally similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, is achieved through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing a method that might parallel the synthesis of our compound of interest (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction is a common approach to analyzing the molecular structure of such compounds, providing detailed insights into their geometric configuration. The mentioned synthesis study also included a crystallographic analysis, revealing a triclinic space group for the compound, which could imply similar structural features for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylpropanamide.

Chemical Reactions and Properties

Research on related compounds includes studies on their reactivity and interaction with other chemical entities. For example, the reactivity of 3-oxo-N-(pyridin-2-yl)butanamide compounds has been extensively investigated, highlighting their potential as precursors for heterocyclic compounds and showcasing the diverse reactivity patterns that might also be observed in our compound of interest (A. Fadda et al., 2015).

科学研究应用

有机催化合成和生物活性

陈等人(2009 年)描述了一种用于合成螺[吡咯烷-3,3'-恶唑吲哚]衍生物的对映选择性有机催化方法,该衍生物表现出显着的生物活性。这种方法促进了螺恶唑吲哚骨架的快速构建,具有高立体和区域选择性,表明在药物化学和多样性合成中具有潜在应用。理论计算突出了高对映和区域选择性背后的机制,表明在设计具有特定生物活性的分子中具有应用 (Chen et al., 2009)

AFDX 型化合物的合成新途径

Holzgrabe 和 Heller(2003 年)开发了一种针对具有与毒蕈碱 M2 受体亲和力的化合物的合成新途径,展示了从哌啶酸、邻苯二甲酸酐和 3-氨基-2-氯吡啶开始的合成多功能性。这种方法允许修改关键的结构元素,可能导致针对毒蕈碱受体的新的治疗剂的开发 (Holzgrabe & Heller, 2003)

4-羟基-2-氧代-1,2-二氢-1,8-萘啶-3-羧酰胺衍生物的合成

小林等人(2009 年)介绍了一种合成 1-芳基-4-羟基-N,N-二甲基-2-氧代-1,2-二氢-1,8-萘啶-3-羧酰胺的简单方法。此过程涉及乙基 2-氯吡啶-3-羧酸酯与 N,N-二甲基乙酰胺的锂烯醇盐反应,然后与芳基异氰酸酯反应,强调了创建多种具有生物活性的化合物的潜力 (Kobayashi et al., 2009)

吡咯烷基-螺恶唑吲哚天然产物

Galliford 和 Scheidt(2007 年)讨论了 3,3'-吡咯烷基-螺恶唑吲哚单元在天然产物中的重要性,这些天然产物显示出一系列生物活性。这种杂环系统的合成进展激发了人们对开发相关化合物作为药物的兴趣,突出了这种支架在药物发现中的重要性 (Galliford & Scheidt, 2007)

属性

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(18-11-5-8-17-9-6-11)7-10-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-6,8-9H,7,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPPNHVAZVISIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。